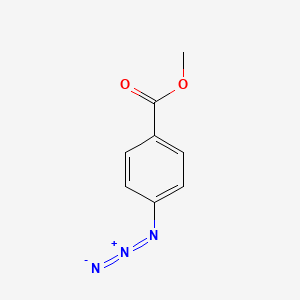

Methyl 4-azidobenzoate

Descripción general

Descripción

Methyl 4-azidobenzoate is an organic compound with the molecular formula C8H7N3O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an azide group is attached to the para position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-azidobenzoate can be synthesized through a multi-step process starting from 4-nitrobenzoic acid. The typical synthetic route involves the following steps:

Reduction of 4-nitrobenzoic acid: to 4-aminobenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid.

Diazotization: of 4-aminobenzoic acid by treating it with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Azidation: of the diazonium salt by reacting it with sodium azide to yield 4-azidobenzoic acid.

Esterification: of 4-azidobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Análisis De Reacciones Químicas

Cycloaddition Reactions

Methyl 4-azidobenzoate participates in cycloaddition reactions, particularly with strained alkynes or arynes.

a. Benzyne Cycloaddition

When reacting with benzyne intermediates, this compound forms benzannulated cycloadducts. For example:

-

Reaction : Trapping benzyne (generated from 2-aminophenylboronate) yields a cycloadduct (5aa) via [2+2] cycloaddition.

-

Conditions : Conducted in CH₂Cl₂ or MeCN at room temperature.

b. Huisgen 1,3-Dipolar Cycloaddition

The azido group enables Cu(I)-catalyzed "click" chemistry with terminal alkynes:

-

Product : 1,4-Disubstituted 1,2,3-triazoles.

-

Conditions : Requires Cu(I) catalysts (e.g., CuSO₄/NaAsc) in polar solvents (e.g., DMF, H₂O).

-

Applications : Widely used in bioconjugation and materials science.

Staudinger Reduction

The azido group undergoes Staudinger reduction to form iminophosphoranes, which hydrolyze to amines:

text**[General Reaction](pplx://action/followup)**: R-N₃ + PPh₃ → R-N=PPh₃ → R-NH₂ (after hydrolysis)

-

Reagents : Triphenylphosphine (PPh₃) or ortho-phosphinoarenesulfonamides (e.g., 2c ).

-

Key Data :

| Entry | Reagent | Solvent | Time | Yield |

|---|---|---|---|---|

| 9 | 2c | CH₂Cl₂ | 3 h | >99% |

| 2 | 2b | THF | 3 h | 94% |

Data from optimized Staudinger reduction studies .

Catalytic Hydrogenation

Hydrogenation reduces the azide to an amine:

-

Conditions : H₂ gas, Pd/C catalyst, ambient pressure.

-

Yield : Near-quantitative under controlled conditions.

Photochemical Reduction

Visible-light-mediated reduction using Ru(bpy)₃²⁺:

-

Conditions : Ru(bpy)₃Cl₂ (1 mol%), HCO₂H, iPr₂NEt in DMF under continuous flow.

Photolysis

UV irradiation generates reactive nitrene intermediates:

-

Primary Product : Nitrenes form covalent bonds with nucleophiles (e.g., alcohols).

-

Applications : Used in photoaffinity labeling and polymer crosslinking.

Thermolysis

Heating induces decomposition via triplet nitrene pathways:

-

Products : Mixtures of azepines and other aromatic derivatives.

-

Mechanism : Distinct from photolysis, involving radical intermediates.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Methyl 4-azidobenzoate serves as a precursor in the synthesis of various organic compounds. It is particularly useful in:

- Click Chemistry : The azide group can undergo azide-alkyne cycloaddition, facilitating the formation of triazoles, which are important in medicinal chemistry.

- Heterocyclic Compound Synthesis : It is employed in synthesizing heterocycles like pyrazolines and triazoles through cycloaddition reactions with electron-deficient alkenes .

Bioconjugation Techniques

The compound is utilized in bioconjugation strategies to label biomolecules with fluorescent tags or other probes. This application is crucial for studying protein interactions and cellular processes:

- Affinity Labeling : this compound can be attached to biomolecules for further conjugation with alkyne-tagged molecules, enabling the identification of interacting proteins.

- Cellular Studies : Its ability to modify proteins allows researchers to explore cellular signaling pathways and gene expression changes .

Pharmaceutical Research

This compound derivatives are investigated for their potential as antimicrobial agents and in drug delivery systems. Recent studies have shown that it can be used to synthesize compounds that exhibit cytotoxicity against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .

Case Study 1: Staudinger Reduction

In a study involving this compound as a substrate for Staudinger reduction, researchers found that it could be efficiently reduced by phosphine reagents, leading to the formation of corresponding amines. This reaction was completed within three hours under various solvent conditions, demonstrating the compound's utility in organic synthesis .

| Solvent | Reaction Time | Major Product |

|---|---|---|

| Toluene | 3 hours | Triphenylphosphine-derived aza-ylide |

| Ethanol | 3 hours | Methyl 4-aminobenzoate |

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the cytotoxic effects of this compound derivatives on cancer cell lines. Using an MTT assay, researchers determined the IC₅₀ values for various compounds derived from this compound:

| Compound | A549 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |

|---|---|---|

| Derivative 1 | >100 | >100 |

| Derivative 2 | >100 | 39.1 ± 2.1 |

| Derivative 3 | >100 | <100 |

These findings highlight the potential of this compound in developing new therapeutic agents against cancer.

Mecanismo De Acción

The mechanism of action of methyl 4-azidobenzoate primarily involves its azide group, which can undergo various transformations:

Reduction to Amine: The azide group is reduced to an amine, which can then participate in further chemical reactions.

Cycloaddition: The azide group reacts with alkynes to form triazoles, which are stable and can be used in various applications.

Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

These transformations are facilitated by the electronic properties of the azide and ester groups, which make them reactive under specific conditions.

Comparación Con Compuestos Similares

Methyl 4-azidobenzoate can be compared with other azido compounds and benzoate esters:

Similar Compounds:

Uniqueness: this compound is unique due to the combination of the azide and ester groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo cycloaddition reactions to form triazoles is particularly valuable in click chemistry and bioconjugation applications .

Actividad Biológica

Methyl 4-azidobenzoate (C8H7N3O2) is a compound characterized by the presence of an azide group, which imparts unique reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential uses in bioconjugation and drug development.

Chemical Structure and Synthesis

This compound consists of a benzene ring substituted with a methyl ester and an azide group. The synthesis typically involves the reaction of methyl 4-aminobenzoate with t-butylnitrite and trimethylsilyl azide, leading to the formation of the azide compound through a diazotization reaction followed by esterification.

1. Reactivity in Organic Synthesis

The azide functional group (-N3) is known for its reactivity, making this compound a valuable intermediate in organic synthesis. It can participate in various chemical reactions, including:

- Staudinger Reduction : This reaction can convert azides into amines, facilitating the introduction of amine functionalities into complex molecules.

- Click Chemistry : this compound can engage in azide-alkyne cycloaddition (AAC), a powerful method for bioconjugation that allows for selective linking of biomolecules .

2. Potential in Bioconjugation

This compound's ability to selectively react with alkyne-tagged molecules positions it as a useful reagent for bioconjugation applications. This capability is particularly beneficial in:

- Affinity Labeling : By attaching this compound to specific biomolecules, researchers can identify protein-protein interactions or study the dynamics of cellular processes.

- Drug Delivery Systems : The compound's reactive nature may facilitate the development of targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Case Study: Tubulin Assembly Assay

In a study investigating the effects of various azido compounds on tubulin assembly, this compound was tested alongside other analogs. The findings indicated that while it demonstrated some activity, it was less effective than epothilone B in promoting tubulin assembly but still showed cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 .

Table: Summary of Biological Activity Studies

Safety and Handling

This compound is classified as an explosive and flammable substance, requiring careful handling in laboratory settings. It is also considered an irritant and poses health hazards if not managed properly .

Propiedades

IUPAC Name |

methyl 4-azidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-4-7(5-3-6)10-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULRGDSQDQHZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174390 | |

| Record name | Benzoic acid, 4-azido-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20442-96-0 | |

| Record name | Benzoic acid, 4-azido-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020442960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-azido-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-azidobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 4-azidobenzoate in the synthesis of the triazolium-containing MOF linker described in the research?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the novel triazolium-containing MOF linker, 1,4-bis(4-benzoic acid)-1-methyl-1H-1,2,3-triazolium chloride (H2L1Me) []. The synthesis involves a "click" reaction between this compound and methyl 4-ethynylbenzoate, followed by methylation and ester hydrolysis []. This integration of a triazolium moiety into the MOF structure holds promise for anchoring catalytic components within the framework.

Q2: How does the charge on the triazole-containing ligand, synthesized using this compound, influence the resulting MOF structure?

A2: The research highlights the significant impact of ligand charge on the final MOF architecture []. Comparing the reactivity of the cationic triazolium linker (H2L1Me) with its neutral triazole counterpart (H2L1(HCl)) reveals distinct structural outcomes when reacted with metal salts like Zn(NO3)2·6H2O and Cu(NO3)2·3H2O []. This difference arises from the charge balance requirement within the MOF structure, demonstrating the importance of ligand charge in controlling interpenetration and achieving desired structural motifs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.